(3aS,4R,9bR)-8,9-dimethyl-4-(4-methylphenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
8,9-DIMETHYL-4-(4-METHYLPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by its unique structural features, including a nitro group, a methylphenyl group, and a cyclopentaquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8,9-DIMETHYL-4-(4-METHYLPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE, can be achieved through various methods. One common approach involves the use of α,β-unsaturated aldehydes as starting materials . The reaction typically requires catalytic systems and specific reaction conditions to achieve high yields and selectivity. For example, the use of NaHSO₄·SiO₂ as a heterogeneous and reusable catalyst has been reported to be highly efficient and environmentally benign .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8,9-DIMETHYL-4-(4-METHYLPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
8,9-DIMETHYL-4-(4-METHYLPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 8,9-DIMETHYL-4-(4-METHYLPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives have been shown to inhibit enzymes and interfere with cellular processes, leading to their therapeutic effects . The compound’s nitro group and other functional groups play a crucial role in its biological activity by interacting with target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and a wide range of applications.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Quinolone-3-Carboxamides: Explored for their anti-tubercular and anti-inflammatory potential.
Uniqueness
8,9-DIMETHYL-4-(4-METHYLPHENYL)-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its nitro group, methylphenyl group, and cyclopentaquinoline core make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H22N2O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
(3aS,4R,9bR)-8,9-dimethyl-4-(4-methylphenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C21H22N2O2/c1-12-7-9-15(10-8-12)20-17-6-4-5-16(17)19-14(3)13(2)11-18(23(24)25)21(19)22-20/h4-5,7-11,16-17,20,22H,6H2,1-3H3/t16-,17+,20+/m1/s1 |
InChI Key |
PUHNXMQLZRMICU-UWVAXJGDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(C(=CC(=C4N2)[N+](=O)[O-])C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3CC=CC3C4=C(C(=CC(=C4N2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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